molecular formula C8H17ClMg B13388928 1-Octyl magnesium chloride either

1-Octyl magnesium chloride either

Cat. No.: B13388928
M. Wt: 172.98 g/mol
InChI Key: HQDAZWQQKSJCTM-UHFFFAOYSA-M
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Description

Magnesium, chlorooctyl- is an organometallic compound with the molecular formula C8H17ClMg. It is a member of the Grignard reagents, which are widely used in organic synthesis. This compound is known for its reactivity and versatility in forming carbon-carbon bonds, making it a valuable tool in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Magnesium, chlorooctyl- is typically prepared by the reaction of magnesium metal with 1-chlorooctane in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the magnesium from reacting with moisture or oxygen. The general reaction is as follows:

Mg+C8H17ClC8H17MgCl\text{Mg} + \text{C}_8\text{H}_{17}\text{Cl} \rightarrow \text{C}_8\text{H}_{17}\text{MgCl} Mg+C8​H17​Cl→C8​H17​MgCl

Industrial Production Methods: In industrial settings, the preparation of magnesium, chlorooctyl- follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yields and purity. The use of automated systems for the addition of reagents and monitoring of reaction conditions is common to maintain consistency and safety.

Types of Reactions:

    Substitution Reactions: Magnesium, chlorooctyl- can undergo nucleophilic substitution reactions with various electrophiles, such as carbonyl compounds, to form new carbon-carbon bonds.

    Addition Reactions: It can add to multiple bonds, such as alkenes and alkynes, to form new organomagnesium compounds.

    Oxidation and Reduction: While magnesium, chlorooctyl- itself is not typically involved in oxidation-reduction reactions, it can be used in reactions where the organic moiety undergoes such transformations.

Common Reagents and Conditions:

    Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.

    Halides: Reacts with alkyl halides to form higher-order Grignard reagents.

    Solvents: Anhydrous ether or tetrahydrofuran (THF) are commonly used solvents to stabilize the Grignard reagent.

Major Products Formed:

    Alcohols: From reactions with carbonyl compounds.

    Hydrocarbons: From reactions with alkyl halides.

Scientific Research Applications

Magnesium, chlorooctyl- has a wide range of applications in scientific research:

    Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.

    Pharmaceuticals: Employed in the synthesis of active pharmaceutical ingredients (APIs).

    Materials Science: Utilized in the preparation of polymers and other advanced materials.

    Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.

Mechanism of Action

The mechanism of action of magnesium, chlorooctyl- involves the formation of a highly reactive organomagnesium intermediate. This intermediate can attack electrophilic centers in other molecules, leading to the formation of new bonds. The reactivity is primarily due to the polar nature of the carbon-magnesium bond, which makes the carbon atom nucleophilic.

Molecular Targets and Pathways:

    Electrophilic Centers: Such as carbonyl groups in aldehydes and ketones.

    Multiple Bonds: Such as alkenes and alkynes.

Comparison with Similar Compounds

Magnesium, chlorooctyl- can be compared with other Grignard reagents, such as:

    Magnesium, chloromethyl- (C1H3ClMg): Used for forming carbon-carbon bonds with smaller alkyl groups.

    Magnesium, chlorophenyl- (C6H5ClMg): Used for forming carbon-carbon bonds with aromatic groups.

Uniqueness:

    Longer Alkyl Chain: The octyl group in magnesium, chlorooctyl- provides different steric and electronic properties compared to shorter alkyl or aromatic groups.

    Reactivity: The reactivity can be tuned by the length and nature of the alkyl chain, making it suitable for specific synthetic applications.

By understanding the properties and applications of magnesium, chlorooctyl-, researchers can leverage its unique characteristics for various scientific and industrial purposes.

Properties

IUPAC Name

magnesium;octane;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17.ClH.Mg/c1-3-5-7-8-6-4-2;;/h1,3-8H2,2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQDAZWQQKSJCTM-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC[CH2-].[Mg+2].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClMg
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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